N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dioxoisoindole moiety linked to an ethylsulfonylbenzamide group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide typically involves the condensation of N-(1,3-dioxoisoindolin-4-yl)acetamide with various aliphatic and aromatic amines under catalyst-free conditions using water as an eco-friendly solvent . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of water as a solvent and the absence of catalysts make this process scalable and sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides. These products have diverse applications in chemical synthesis and biological research.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis due to its reactivity and stability.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide
- N-(1,3-dioxoisoindol-4-yl)-4-methylsulfonylbenzamide
- N-(1,3-dioxoisoindol-4-yl)-3,4-diethoxybenzamide.
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(ethanesulfonyl)benzamide is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-2-25(23,24)13-9-4-3-6-10(13)15(20)18-12-8-5-7-11-14(12)17(22)19-16(11)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZSBLJCIBJATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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